molecular formula C12H18N2O4S B5420213 5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide

5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide

Cat. No. B5420213
M. Wt: 286.35 g/mol
InChI Key: NVDHONAJRRGQLW-UHFFFAOYSA-N
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Description

The compound “5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide” is an organic compound. It contains an amide group (-CONH2), a sulfonyl group (-SO2-), and a methoxy group (-OCH3). These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis, the sulfonyl group could potentially be reduced, and the methoxy group might participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like the amide and sulfonyl groups could impact its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s challenging to predict the exact mechanism of action for this compound .

Safety and Hazards

Without specific studies or safety data sheets, it’s difficult to provide accurate information on the safety and hazards associated with this compound .

properties

IUPAC Name

5-(1-methoxypropan-2-ylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8-4-5-10(6-11(8)12(13)15)19(16,17)14-9(2)7-18-3/h4-6,9,14H,7H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDHONAJRRGQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)COC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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